N-Nitroso Akardite II

Description

Properties

IUPAC Name |

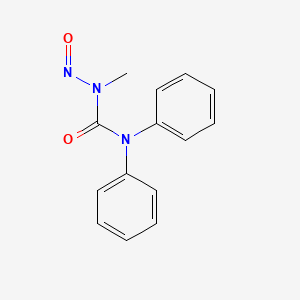

1-methyl-1-nitroso-3,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-16(15-19)14(18)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXQWYQSFLIGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652663 | |

| Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-26-2 | |

| Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Formation Mechanism of N-Nitroso Akardite II in Propellants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Akardite II is a significant degradation product formed within nitrocellulose-based propellants, arising from the reaction of the stabilizer Akardite II (N-methyl-N',N'-diphenylurea) with nitrogen oxides (NOx) released during the propellant's lifecycle. The formation of this N-nitroso compound is a critical indicator of propellant aging and has implications for its stability, performance, and safety, primarily due to the carcinogenic nature of many N-nitrosamines. This technical guide provides a comprehensive overview of the formation mechanism of this compound, detailing the underlying chemical reactions, kinetics, and experimental methodologies used for its study. This document is intended to serve as a resource for professionals involved in the research, development, and quality control of energetic materials.

Introduction

Nitrocellulose-based propellants are inherently unstable and undergo autocatalytic decomposition over time, a process accelerated by heat and humidity. This decomposition releases various nitrogen oxides (NOx), including nitric oxide (NO), nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄). To counteract this degradation and extend the shelf life of propellants, stabilizers are incorporated into the formulation. Akardite II (N-methyl-N',N'-diphenylurea) is a commonly used stabilizer that functions by scavenging these reactive NOx species.[1][2]

The primary stabilization reaction involves the nitrosation of the Akardite II molecule, leading to the formation of this compound (N-NO-AK-II) and other nitrated derivatives. While this process is essential for maintaining propellant stability, the accumulation of N-nitroso compounds is a concern due to their potential carcinogenicity.[3][4] Understanding the precise mechanism and kinetics of this compound formation is therefore crucial for predicting propellant lifetime, ensuring safe storage, and developing alternative, less hazardous stabilizers.

Formation Mechanism of this compound

The formation of this compound is a complex process involving a series of chemical reactions between Akardite II and various nitrogen oxides. The primary pathway is believed to be the electrophilic attack of a nitrosating agent on the secondary amine nitrogen atom of the Akardite II molecule.

Generation of Nitrosating Agents

The initial step in the formation of this compound is the generation of reactive nitrosating agents from the decomposition of nitrocellulose. The primary decomposition reaction involves the homolytic cleavage of the O-NO₂ bond, producing nitrogen dioxide (NO₂).[1]

Reaction: R-O-NO₂ → R-O• + •NO₂

Nitrogen dioxide can then participate in a series of equilibria to form other nitrosating agents, such as dinitrogen trioxide (N₂O₃) and nitrous acid (HNO₂), particularly in the presence of trace amounts of water.[5]

Equilibria: 2NO₂ ⇌ N₂O₄ NO + NO₂ ⇌ N₂O₃ 2NO₂ + H₂O → HNO₃ + HNO₂

Among these, nitrous acid (HNO₂) is considered a key nitrosating agent in the context of propellant aging.[3]

N-Nitrosation of Akardite II

The most favored pathway for the N-nitrosation of amine-containing stabilizers like diphenylamine (a close analog of Akardite II) is the reaction with nitrous acid (HNO₂).[3] The proposed mechanism involves the protonation of nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which then attacks the lone pair of electrons on the secondary amine nitrogen of Akardite II.

Step 1: Formation of the Nitrosonium Ion HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺

Step 2: Electrophilic Attack and Formation of this compound The nitrosonium ion then reacts with Akardite II to form a protonated intermediate, which subsequently loses a proton to yield this compound.

A simplified representation of the overall reaction is: Akardite II + HNO₂ → this compound + H₂O

The following diagram illustrates the proposed signaling pathway for this reaction.

Figure 1. Proposed reaction pathway for the formation of this compound.

Quantitative Data on Formation and Depletion

The rate of formation of this compound is directly related to the rate of depletion of Akardite II. Several studies have investigated the consumption of stabilizers in propellants under accelerated aging conditions.

| Stabilizer | Propellant Type | Temperature (°C) | Initial Concentration (mass-%) | Concentration after 35 years (mass-%) | Reference |

| Akardite II | JA-2 (L5460) | 45 | 0.7 | 0.2 | [2] |

Table 1: Long-term depletion of Akardite II in JA-2 propellant.

| Reaction | Rate Constant (g·µmol⁻¹·s⁻¹) | Reference |

| DPA + HNO₂ | 5.3 x 10⁻⁴ | [3] |

| DPA + NO | 1.02 x 10⁻³⁵ | [3] |

| DPA + N₂O₃ | 1.61 x 10⁴ | [3] |

Table 2: Calculated rate constants for the N-nitrosation of Diphenylamine.

Although N₂O₃ exhibits a significantly higher rate constant, its concentration in aged propellants is generally much lower than that of HNO₂, making the latter the more probable primary nitrosating agent.

Experimental Protocols

The study of this compound formation and Akardite II depletion in propellants involves a combination of accelerated aging and advanced analytical techniques.

Accelerated Aging

Accelerated aging studies are performed to simulate the long-term chemical changes in propellants over a shorter period. This is typically achieved by storing propellant samples at elevated temperatures.

Protocol:

-

Sample Preparation: Homogenize the propellant lot to be tested. For large-grain propellants, disintegrate them into smaller chips (e.g., 0.1 mm thick) to ensure uniform aging.[1]

-

Aging Conditions: Place known quantities of the propellant samples in sealed, temperature-controlled chambers. Common aging temperatures range from 60°C to 90°C.[6]

-

Time Intervals: Withdraw samples at predetermined time intervals for analysis. The duration of the aging study can range from hours to several months, depending on the temperature and the desired level of degradation.

The following diagram outlines a typical experimental workflow for accelerated aging studies.

Figure 2. Experimental workflow for accelerated aging of propellants.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Akardite II and its degradation products, including this compound.

HPLC Protocol for Stabilizer Analysis:

-

Sample Extraction:

-

Dissolve a precisely weighed amount of the aged propellant sample (e.g., 1 g) in a suitable solvent, such as acetone or dichloromethane (e.g., 100 ml).[1]

-

Allow the nitrocellulose to precipitate, and filter or centrifuge the solution to obtain a clear extract containing the stabilizer and its derivatives.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.

-

Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm) is used for quantification.[7]

-

Flow Rate: A typical flow rate is 1 mL/min.

-

-

Quantification:

-

Prepare calibration standards of Akardite II and, if available, this compound of known concentrations.

-

Inject the standards and the sample extracts into the HPLC system.

-

Determine the concentrations of the analytes in the samples by comparing their peak areas to the calibration curve.

-

For the identification of unknown degradation products, HPLC can be coupled with mass spectrometry (HPLC-MS). This technique provides molecular weight and fragmentation information, which is crucial for structure elucidation.[8] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are also used to characterize the isolated degradation products.[3]

Conclusion

The formation of this compound is an inevitable consequence of the stabilization mechanism in Akardite II-containing propellants. The reaction is primarily driven by the interaction of the stabilizer with nitrous acid, a product of nitrocellulose decomposition. Understanding the kinetics and pathways of this formation is essential for the accurate prediction of propellant service life and for ensuring the safety of stored munitions. The experimental protocols outlined in this guide, particularly accelerated aging coupled with HPLC analysis, provide a robust framework for monitoring stabilizer depletion and the formation of N-nitroso compounds. Future research should focus on obtaining more precise kinetic data for the nitrosation of Akardite II and on the development of advanced in-situ monitoring techniques to provide real-time data on propellant stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Key attributes of nitrocellulose-based energetic materials and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical techniques for the determination of total N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition Pathways and Byproducts of N-Nitroso Akardite II

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Akardite II, chemically known as N-Methyl-N-nitroso-N',N'-diphenylurea, is a significant compound primarily encountered as a derivative of Akardite II (N-Methyl-N',N'-diphenylurea), a stabilizer used in nitrocellulose-based propellants. The formation and subsequent decomposition of this compound are of critical interest due to the potential generation of hazardous and carcinogenic byproducts. This technical guide provides a comprehensive overview of the decomposition pathways of this compound under various conditions, details its byproducts, and outlines relevant experimental methodologies.

Core Concepts of this compound Decomposition

The stability of this compound is influenced by several factors, including heat, light, and the presence of acidic or basic conditions. The decomposition process is complex and can proceed through multiple pathways, leading to a variety of byproducts. As a member of the N-nitrosourea class of compounds, its reactivity is largely dictated by the N-nitroso group.

Decomposition in Propellant Systems

In its primary application context, this compound is formed in situ in propellants when Akardite II reacts with nitrogen oxides (NOx) generated from the decomposition of nitrocellulose. The subsequent degradation of this compound is a key aspect of propellant aging and stability assessment.

The primary decomposition products identified in studies of Akardite II in propellants include:

-

2-Nitro-Akardite II (2-NO2-AK-II) [1]

-

4-Nitro-Akardite II (4-NO2-AK-II) [1]

-

N-Nitroso-2-nitro-Akardite II (N-NO-2-NO2-AK-II) [1]

-

N-Nitroso-4-nitro-Akardite II (N-NO-4-NO2-AK-II) [1]

These products arise from the further reaction of this compound with nitrogen oxides, leading to nitration on the phenyl rings.

Major Decomposition Pathways

The decomposition of this compound can be broadly categorized into thermal, photolytic, and chemically-induced (acidic or basic) pathways.

Thermal Decomposition

The expected byproducts from the thermal decomposition of this compound, based on the general behavior of N-nitrosoureas, could include:

-

Nitrogen monoxide (NO)

-

Nitrogen dioxide (NO2)

-

Diphenylamine

-

Methyl isocyanate

-

Products of secondary reactions of these initial fragments.

Photolytic Decomposition

N-nitroso compounds are generally susceptible to degradation by light. The photolysis of N-nitrosamines has been shown to proceed via cleavage of the N-N bond.[4] For this compound, exposure to ultraviolet (UV) radiation is expected to induce decomposition. The primary photochemical process would likely be the homolytic cleavage of the N-NO bond, generating a diphenylurea-based radical and a nitric oxide radical.

A generalized photolytic decomposition pathway is proposed below.

Caption: Proposed photolytic decomposition pathway of this compound.

Acid-Catalyzed Decomposition

In acidic environments, N-nitrosoureas can undergo decomposition. The rate-controlling step in the denitrosation of some N-nitroso compounds in acidic media is the protonation of the substrate.[5] For this compound, protonation would likely occur at the oxygen of the nitroso group or the carbonyl oxygen, followed by cleavage of the N-N bond to release nitrous acid and the corresponding urea.

Caption: Generalized acid-catalyzed decomposition of this compound.

Base-Catalyzed Decomposition (Hydrolysis)

Alkaline conditions can also promote the decomposition of N-nitrosoureas. The base-induced hydrolysis of N-methyl-N-nitrosourea is initiated by deprotonation at the carbamoyl group.[6] A similar mechanism can be postulated for this compound, leading to the formation of a diazotate-like intermediate which then decomposes. Alkaline hydrolysis of N-nitroso-N-methylurea is known to produce a highly toxic and explosive gas.[2][3]

Summary of Byproducts

The decomposition of this compound can lead to a range of byproducts, the nature of which depends on the decomposition pathway.

| Decomposition Pathway | Major Byproducts |

| In Propellants | 2-Nitro-Akardite II, 4-Nitro-Akardite II, N-Nitroso-2-nitro-Akardite II, N-Nitroso-4-nitro-Akardite II[1] |

| Thermal | Nitrogen Oxides (NOx), Diphenylamine, Methyl isocyanate |

| Photolytic | Diphenylurea radical, Nitric oxide (NO•), Secondary reaction products |

| Acid-Catalyzed | Akardite II, Nitrous Acid (HNO2) |

| Base-Catalyzed | Diazotate intermediates, Diphenylamine, Methylamine, Carbonate |

Experimental Protocols

Detailed experimental protocols for the study of this compound decomposition are not widely published. However, based on the analysis of related compounds, the following methodologies are applicable.

Synthesis of this compound

A general procedure for the synthesis of N-nitrosoureas involves the nitrosation of the corresponding urea with a nitrosating agent, such as sodium nitrite, in an acidic medium.

Protocol for Nitrosation of Akardite II (General)

-

Dissolution: Dissolve Akardite II in a suitable organic solvent.

-

Acidification: Cool the solution in an ice bath and add a cooled solution of a strong acid (e.g., hydrochloric acid).

-

Nitrosation: Add a solution of sodium nitrite dropwise to the cooled, acidified solution of Akardite II while maintaining a low temperature (0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, neutralize the mixture and extract the this compound with an organic solvent.

-

Purification: Purify the product by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound.

Analysis of Decomposition Products

The identification and quantification of the decomposition byproducts of this compound require sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of Akardite II and its derivatives.[1]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

-

Detection: A UV detector is suitable for detecting the aromatic rings in the analytes. A diode array detector (DAD) can provide spectral information to aid in peak identification.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification of decomposition products by providing molecular weight and fragmentation data. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile byproducts, though thermal decomposition in the GC inlet must be considered.

Conclusion

The decomposition of this compound is a multifaceted process that is highly dependent on environmental conditions. In the context of propellant stability, its degradation leads to a series of nitrated and nitroso-nitrated derivatives of Akardite II. Understanding these decomposition pathways and the resulting byproducts is crucial for assessing the safety, stability, and potential environmental and health impacts of materials containing Akardite II. Further research is warranted to obtain quantitative kinetic data for the various decomposition pathways and to fully characterize all potential byproducts under a range of conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. N-NITROSO-N-METHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Nitroso Akardite II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Akardite II, also known as 1-methyl-1-nitroso-3,3-diphenylurea, is a compound of interest in various chemical research domains. Its chemical formula is C₁₄H₁₃N₃O₂ and it has a molecular weight of 255.27 g/mol .[1][2] A thorough spectroscopic characterization is fundamental to understanding its molecular structure, purity, and behavior. This technical guide outlines the expected spectroscopic features of this compound based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), drawing parallels from related N-nitroso compounds and diphenylurea derivatives. While direct experimental data for this compound is not widely published, this document provides a predictive framework and detailed experimental protocols to enable its comprehensive analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds reported in the literature.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) | The exact shifts will depend on the solvent and the electronic effects of the urea and nitroso groups. |

| ~ 3.0 - 3.5 | Singlet | 3H | N-CH₃ | The presence of the nitroso group may cause a downfield shift compared to a standard N-methyl group. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 160 - 170 | C=O (Urea) | The carbonyl carbon is typically deshielded. |

| ~ 140 - 145 | Aromatic C (quaternary) | The carbons attached to the nitrogen atoms of the urea. |

| ~ 120 - 130 | Aromatic CH | Aromatic carbons in the phenyl rings. |

| ~ 30 - 40 | N-CH₃ | The methyl carbon attached to the nitrosated nitrogen. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3050 - 3150 | Medium | Aromatic C-H stretch | Characteristic of the phenyl groups. |

| ~ 2900 - 3000 | Weak | Aliphatic C-H stretch | Corresponding to the N-CH₃ group. |

| ~ 1650 - 1700 | Strong | C=O stretch (Urea) | A strong, sharp peak is expected for the carbonyl group. |

| ~ 1450 - 1500 | Strong | N=O stretch | A characteristic absorption for the nitroso group.[4] |

| ~ 1200 - 1300 | Medium | C-N stretch | Multiple bands may be present. |

| ~ 1000 - 1100 | Medium | N-N stretch | Associated with the N-nitroso moiety.[4] |

| ~ 690 - 770 | Strong | Aromatic C-H bend | Out-of-plane bending for monosubstituted benzene rings. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 255 | [M]⁺ | Molecular ion peak. |

| 225 | [M - NO]⁺ | Loss of the nitroso group is a common fragmentation pathway for N-nitroso compounds.[6] |

| 197 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide from the urea moiety. |

| 168 | [(C₆H₅)₂N]⁺ | Fragment corresponding to the diphenylamine cation. |

| 77 | [C₆H₅]⁺ | Phenyl group fragment. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate all signals and reference the spectrum to TMS.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal of the protonated molecule [M+H]⁺.

-

Acquire the spectrum in positive ion mode.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization and the synthesis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Proposed nitrosation reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Thermal Stability of N-Nitroso Akardite II

Introduction

N-Nitroso Akardite II (N-Methyl-N-nitroso-N',N'-diphenylurea) is a derivative of Akardite II, a well-established stabilizer in nitrocellulose-based propellants. Akardite II functions by scavenging nitrogen oxides (NOx), which are products of the autocatalytic decomposition of nitrate esters, thereby enhancing the chemical stability and extending the service life of the propellant. During this stabilization process, Akardite II is converted into various derivatives, including N-nitroso compounds like this compound. Understanding the thermal stability of these derivatives is crucial for assessing the long-term safety and performance of stabilized propellants, as their decomposition can influence the overall stability of the energetic material.

From a pharmaceutical perspective, N-nitroso compounds are a class of molecules often associated with genotoxicity. Therefore, a thorough understanding of their thermal behavior is also critical in the context of drug development and safety assessment, particularly if such structures are potential impurities or metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | N-Methyl-N-nitroso-N',N'-diphenylurea | - |

| Synonyms | 1-methyl-1-nitroso-3,3-diphenylurea | - |

| CAS Number | 1076199-26-2 | [1] |

| Molecular Formula | C₁₄H₁₃N₃O₂ | [1] |

| Molecular Weight | 255.27 g/mol | [1] |

| Appearance | Yellow Oil | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |

Inferred Thermal Stability Analysis

The thermal behavior of pure this compound has not been explicitly detailed in the available literature. However, by examining the thermal decomposition of structurally similar compounds, such as N-nitroso-N-alkylureas and the parent compound Akardite II, a likely thermal profile can be inferred.

N-nitroso compounds are known to be thermally labile. The N-NO bond is relatively weak and prone to homolytic cleavage upon heating. For N-nitroso ureas, thermal decomposition often proceeds via the release of nitric oxide (NO) and the formation of a urea-derived radical.

Based on studies of other N-nitroso compounds, the thermal decomposition of this compound is expected to be an exothermic process. The onset of decomposition is likely to occur at a lower temperature than its parent compound, Akardite II. For instance, N-nitroso-pendimethalin has been shown to begin thermal decomposition around 120°C, whereas the parent compound is stable up to approximately 200°C. A similar trend is anticipated for this compound.

Table 2 provides a predictive summary of the key thermal decomposition parameters for this compound, benchmarked against available data for Akardite II.

| Parameter | Akardite II (Experimental Data) | This compound (Predicted) |

| Melting Point (°C) | ~170-175 | Not Applicable (Oil) |

| Onset Decomposition Temperature (°C) (DSC) | > 200 | 120 - 150 |

| Peak Exothermic Temperature (°C) (DSC) | Not specified | 150 - 180 |

| Mass Loss (TGA) | Gradual decomposition above melting point | Significant mass loss corresponding to the loss of the nitroso group and further fragmentation. |

| Kinetic Parameters (Ea, kJ/mol) | Not specified for pure compound | Lower activation energy for decomposition compared to Akardite II. |

The proposed thermal decomposition of this compound likely initiates with the cleavage of the N-NO bond, leading to the formation of a nitric oxide radical and a urea-centered radical. This initial step is followed by a series of complex reactions, including rearrangement and fragmentation.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

While specific experimental conditions for the thermal analysis of pure this compound are not available, standard methodologies for characterizing the thermal stability of chemical compounds are well-established. The following are detailed, generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Objective: To determine the temperatures of thermal transitions (e.g., melting, decomposition) and the associated heat flow.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Key parameters such as onset temperature, peak temperature, and enthalpy of transition (ΔH) are determined.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The pan is placed on the TGA's microbalance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

While a dedicated and detailed thermal stability analysis of pure this compound is not currently available in the public domain, this guide provides a comprehensive overview based on the known behavior of its parent compound, Akardite II, and other structurally related N-nitroso ureas. It is predicted that this compound is a thermally labile compound with a lower onset of decomposition compared to Akardite II, likely decomposing exothermically in the range of 120-180°C. The proposed decomposition pathway involves the initial cleavage of the N-NO bond. The provided experimental protocols for DSC and TGA offer a standardized approach for researchers to conduct their own thermal stability assessments of this and similar compounds. Further experimental investigation is necessary to definitively determine the precise thermal characteristics and decomposition kinetics of pure this compound.

References

The Role of N-Nitroso Akardite II in Propellant Aging: A Technical Guide

Abstract

Nitrocellulose-based propellants are inherently unstable and undergo slow decomposition over time, a process known as aging. This degradation is autocatalytic, meaning its products accelerate further decomposition, compromising the safety, reliability, and service life of energetic materials. To counteract this, stabilizers are incorporated into propellant formulations. Akardite II (N-methyl-N',N'-diphenylurea) is a widely used stabilizer that functions through a multi-stage reaction cascade. A critical intermediate in this process is N-Nitroso Akardite II. This guide provides a detailed examination of the formation and function of this compound, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing the chemical pathways and experimental workflows involved.

The Autocatalytic Aging of Nitrocellulose Propellants

The primary energetic components in many propellants are nitrate esters, such as nitrocellulose (NC) and nitroglycerine (NG). These molecules are prone to decomposition, which primarily involves the cleavage of the RO–NO₂ bond. This initial decomposition releases nitrogen oxides (NOx, primarily NO and NO₂) and various acidic species.[1][2]

These degradation products, particularly nitrogen dioxide (NO₂), are highly reactive and catalyze the breakdown of further nitrate ester molecules.[2] This creates a feedback loop, known as autocatalysis, where the rate of decomposition accelerates over time, leading to gas generation, heat production, and degradation of the propellant's structural and performance characteristics. If left unchecked, this process can lead to catastrophic self-ignition.[3]

Stabilizers are chemical agents added to the propellant formulation to interrupt this autocatalytic cycle. Their primary role is to scavenge the NOx and acidic byproducts, thereby slowing the overall rate of propellant aging.[1]

Akardite II Stabilization and the Formation of this compound

Akardite II (AK-II) is an effective stabilizer belonging to the aromatic urea derivatives class. Its stabilization mechanism is initiated by its reaction with the nitrogen oxides produced during propellant decomposition. The first and most crucial step in this process is the nitrosation of the Akardite II molecule to form this compound (N-NO-AK-II).[1]

This reaction effectively removes highly reactive nitrosating agents from the system, preventing them from participating in the autocatalytic degradation of the nitrate esters. The formation of N-NO-AK-II marks the consumption of the primary stabilizer and the generation of a key secondary stabilizer.

The Function of this compound as a Secondary Stabilizer

Crucially, this compound is not an inert byproduct. It continues to play an active role in the stabilization process. Research has shown that N-NO-AK-II and other "daughter products" of the primary stabilizer can themselves react with and neutralize nitrogen oxides.[1]

The stabilization cascade proceeds as follows:

-

Primary Stabilization: Akardite II reacts with NOx to form this compound.

-

Secondary Stabilization: this compound can subsequently react with NOx. This can involve denitrosation (releasing the -NO group) or, more commonly, nitration of its aromatic phenyl rings.[1]

-

Tertiary Products: This leads to the formation of various nitro-derivatives, such as 2-nitro-Akardite II, 4-nitro-Akardite II, and N-nitroso-nitro-Akardite II. These compounds also possess some, albeit generally lesser, stabilizing capabilities.[1]

This sequential reaction pathway significantly enhances the effectiveness and longevity of Akardite II as a stabilizer. The initial molecule gives rise to a series of daughter products that continue to protect the propellant, extending its safe and reliable service life. However, it is important to note that the formation of N-nitroso compounds, including N-NO-AK-II, is a health concern as many compounds in this class are considered carcinogenic.[1][4]

Quantitative Data on Stabilizer Depletion

The rate of stabilizer consumption is a critical parameter for predicting the remaining safe life of a propellant. Long-term aging studies provide invaluable data on this process. A notable study tracked the depletion of Akardite II in a JA-2 double-base propellant over a period of 35 years at various isothermal temperatures.[5]

| Storage Temperature (°C) | Storage Duration (Years) | Initial Akardite II (mass-%) | Final Akardite II (mass-%) |

| Unaged | 0 | ~0.7 | ~0.7 |

| 30 | ~35 | ~0.7 | >0.4 (approx.) |

| 35 | ~35 | ~0.7 | ~0.4 (approx.) |

| 40 | ~35 | ~0.7 | ~0.3 (approx.) |

| 45 | ~35 | ~0.7 | ~0.2 |

Data summarized from a 35-year aging study on JA-2 propellant.[5]

As the data clearly shows, the rate of Akardite II depletion is highly dependent on temperature. At 45°C, the concentration is reduced to approximately 0.2 mass-%, a level often considered a minimum threshold for stability in NATO standards.[5][6] This highlights the importance of temperature-controlled storage for extending propellant life.

Experimental Protocols

The study of propellant aging and stabilizer depletion relies on a combination of controlled aging protocols and advanced analytical techniques.

Accelerated Aging

To simulate the effects of long-term storage (years to decades) in a practical timeframe (days to months), propellants are subjected to accelerated aging.[7][8]

-

Principle: The Arrhenius relation posits that the rate of chemical reactions increases exponentially with temperature. By storing propellant samples at elevated, constant temperatures, the natural aging process can be significantly sped up.[7]

-

Methodology:

-

Propellant samples are placed in temperature-controlled ovens at several selected temperatures (e.g., 60°C, 70°C, 75°C, 90°C).[8][9]

-

Samples are withdrawn at predetermined time intervals.

-

The relationship between aging at high temperatures for a short duration and aging at ambient temperatures for a long duration is established through kinetic models. For example, aging at 71°C for 35 days can correspond to approximately 10 years of storage at 25°C.[6]

-

Aged samples are then analyzed for changes in chemical composition and physical properties.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical method used for the qualitative and quantitative determination of stabilizers and their daughter products in propellants.[3][5][10]

-

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a solvent).

-

Methodology:

-

Extraction: The stabilizer and its derivatives are first extracted from the propellant matrix. This is typically done by dissolving a known mass of the propellant sample in a suitable solvent like dichloromethane or acetonitrile.

-

Separation: An aliquot of the extract is injected into the HPLC system. A C18 reversed-phase column is commonly used, with a mobile phase often consisting of a mixture of acetonitrile and water.

-

Detection: A UV detector is used to monitor the column effluent. Aromatic compounds like Akardite II and its derivatives absorb UV light at specific wavelengths, allowing for their detection.

-

Quantification: The concentration of each compound is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentration.[9]

-

Thermal Analysis

Techniques like Heat Flow Calorimetry (HFC) are used to measure the heat generated by the propellant as it decomposes. This provides a direct measure of the propellant's stability and can be used to predict its lifetime.[3][10] HFC is considered a comprehensive method because it measures the total heat effect of all ongoing chemical processes.[10][11]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Propellant degradation pathway and the multi-stage stabilization cascade involving Akardite II.

Experimental Workflow

Caption: General experimental workflow for studying stabilizer depletion in propellants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurachem.org [eurachem.org]

- 4. imemg.org [imemg.org]

- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

- 8. Accelerated Aging Characteristics of a Double Base Propellant -Journal of the Korean Society of Propulsion Engineers | Korea Science [koreascience.kr]

- 9. publications.sto.nato.int [publications.sto.nato.int]

- 10. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N-Nitroso Akardite II in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitroso Akardite II in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document presents the existing qualitative and semi-quantitative information. Furthermore, it offers detailed, standardized experimental protocols to enable researchers to determine quantitative solubility in their laboratories. N-Nitrosodiphenylamine, a structurally related compound, is included as a proxy to provide additional context on the potential solubility characteristics.

Solubility Profile of this compound and Related Compounds

The following tables summarize the known solubility of this compound and N-Nitrosodiphenylamine in a range of organic solvents. It is important to note that much of the available data is qualitative.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Solubility Description |

| Dichloromethane | CH₂Cl₂ | Soluble[1][2][3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1][2] |

| Methanol | CH₃OH | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble |

Table 2: Solubility of N-Nitrosodiphenylamine (Proxy Compound)

| Solvent | Chemical Formula | Solubility Description | Reported Values |

| Acetone | (CH₃)₂CO | Miscible[4] | - |

| Benzene | C₆H₆ | Miscible[4] | - |

| Ethanol | C₂H₅OH | Miscible[4] | - |

| Ethylene Dichloride | C₂H₄Cl₂ | Miscible[4] | - |

| Chloroform | CHCl₃ | Slightly Soluble[5] | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[6] | - |

| Methanol | CH₃OH | Soluble[6] | - |

| 4-Nitrosodiphenylamine (Isomer) in DMSO | (CH₃)₂SO | Sparingly Soluble | 1 - 10 mg/mL[7][8] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended. These protocols are based on widely accepted scientific principles for determining the solubility of a solid compound in an organic solvent.

Method 1: Gravimetric Analysis (Isothermal Saturation Method)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[9][10][11]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a specified temperature. After separating the undissolved solid, a known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved solute is determined.[9][12]

Materials:

-

This compound

-

High-purity organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Saturation: Add an excess amount of this compound to a volumetric flask containing the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Gently evaporate the solvent under a stream of nitrogen or in an oven at a temperature that will not cause decomposition of the solute. Dry the residue to a constant weight.[12]

-

Weighing: Accurately weigh the dish or vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtrate in mL) * 100

Method 2: UV-Vis Spectrophotometry

This indirect method is suitable if this compound has a characteristic UV-Vis absorbance spectrum in the chosen solvent. It determines the concentration of the solute in a saturated solution based on the Beer-Lambert law.[13][14]

Principle: A saturated solution of the compound is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration of the saturated solution is then determined by measuring its absorbance and back-calculating using the calibration curve.

Materials:

-

All materials listed for the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

Procedure:

Part A: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c).

Part B: Analysis of Saturated Solution

-

Prepare a saturated solution of this compound as described in steps 1-3 of the Gravimetric Method.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration where the absorbance will fall within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the solubility of this compound using the described experimental protocols.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

- 1. usbio.net [usbio.net]

- 2. mybiosource.com [mybiosource.com]

- 3. e-biochem.com [e-biochem.com]

- 4. Table 4-2, Physical and Chemical Properties of N-Nitrosodiphenylamine - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Historical Development and Application of Akardite Derivatives as Stabilizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of energetic materials, particularly nitrocellulose-based propellants, is a critical factor in their safety, reliability, and shelf-life. The inherent instability of nitrate esters leads to autocatalytic decomposition, a process that can be mitigated by the addition of chemical stabilizers. Among the various classes of stabilizers developed, Akardite and its derivatives, which are substituted diphenylureas, have played a significant role. This technical guide provides an in-depth exploration of the historical development, synthesis, mechanism of action, and performance of Akardite derivatives as stabilizers.

Historical Overview

The use of stabilizers in propellants dates back to the late 19th century, with diphenylamine (DPA) being one of the earliest and most widely used compounds. The development of urea derivatives as stabilizers, including the Akardite family, represented an advancement in the field, offering different performance characteristics.

-

Akardite I (1,1-Diphenylurea): As the parent compound of this series, Akardite I laid the groundwork for the development of its N-substituted derivatives.

-

Akardite II (N-Methyl-N',N'-diphenylurea): This derivative became a widely recognized and utilized stabilizer in nitrocellulose propellants.[1] Its introduction offered an alternative to DPA and centralites.

-

Akardite III (1-Ethyl-1,3-diphenylurea): Further modification of the urea structure led to the development of Akardite III, expanding the range of diphenylurea-based stabilizers.[1]

Chemical Structures

The core structure of the Akardite family is based on diphenylurea, with variations in the substitution on the nitrogen atoms.

| Compound | Chemical Name | Molecular Formula | Structure |

| Akardite I | 1,1-Diphenylurea | C₁₃H₁₂N₂O |  |

| Akardite II | N-Methyl-N',N'-diphenylurea | C₁₄H₁₄N₂O |  |

| Akardite III | 1-Ethyl-1,3-diphenylurea | C₁₅H₁₆N₂O |  |

Mechanism of Action: Scavenging Nitrogen Oxides (NOx)

The primary function of Akardite derivatives as stabilizers is to interrupt the autocatalytic decomposition cycle of nitrate esters.[1] This decomposition is initiated by the cleavage of the O-NO₂ bond, which releases nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO). These NOx species catalyze further decomposition, leading to a runaway reaction if left unchecked.

Akardite derivatives, being electron-rich aromatic compounds, act as scavengers for these acidic NOx species. The stabilization mechanism involves a series of electrophilic substitution reactions, primarily nitrosation and nitration, on the phenyl rings and the urea nitrogen atoms.[2]

Signaling Pathway of Akardite II Stabilization

The following diagram illustrates the proposed reaction pathway for the stabilization of nitrocellulose by Akardite II.

Caption: Akardite II stabilization pathway.

This initial reaction with NOx forms so-called "daughter products," such as N-nitroso and various nitro-derivatives of Akardite.[2] These daughter products can also possess stabilizing properties, continuing to scavenge NOx until the stabilizer is significantly depleted.[1] However, the formation of N-nitroso derivatives is a health concern due to their potential carcinogenicity, a drawback shared with other amine-based stabilizers like diphenylamine.[1]

Synthesis of Akardite Derivatives

The synthesis of Akardite derivatives typically involves the reaction of an appropriate amine with a carbonyl source.

Phosgene-Free Synthesis of Akardite II

A notable development in the synthesis of Akardite II is the move away from the highly toxic phosgene. A two-step, phosgene-free route has been developed:[3]

-

Carbamate Formation: Symmetrical organic carbonates react with diphenylamine in the presence of a catalyst (e.g., 3-methyl-1-butylimidazolium chloride) to form the corresponding carbamate. The removal of the alcohol side-product drives the equilibrium towards the carbamate.[3]

-

Amination: The resulting diphenyl carbamate is then treated with monomethylamine to yield N-methyl-N',N'-diphenylurea (Akardite II).[3]

Caption: Phosgene-free synthesis of Akardite II.

General Synthesis of Substituted Ureas

The synthesis of other Akardite derivatives, such as Akardite I and III, generally follows established methods for producing N-substituted ureas. One common approach involves the reaction of primary amides with an isocyanate intermediate generated in situ.[4]

Quantitative Performance Data

The effectiveness of a stabilizer is determined by its ability to prolong the safe life of a propellant. This is often assessed through accelerated aging studies and measuring parameters like stabilizer consumption and heat generation.

The following table summarizes comparative data for Akardite II and other common stabilizers. Data for Akardite I and III is less readily available in the reviewed literature.

| Stabilizer | Propellant Type | Test Method | Key Findings | Reference |

| Akardite II | Triple Base | HPLC & HFC | Less affected by artificial aging compared to DPA and MNA. | [5] |

| Ethyl Centralite (EC) | Triple Base | HPLC & HFC | Less affected by artificial aging compared to DPA and MNA. | [5] |

| Diphenylamine (DPA) | Triple Base | HPLC & HFC | More affected by artificial aging compared to EC and Akardite II. | [5] |

| N-Methyl-p-Nitroaniline (MNA) | Triple Base | HPLC & HFC | More affected by artificial aging compared to EC and Akardite II. | [5] |

| Akardite II | JA-2 (L5460) | Mass Loss & HPLC | Initial concentration of 0.7 mass-%; decreased to 0.2 mass-% after 35 years at 45°C. | [6] |

Experimental Protocols

The evaluation of stabilizer performance relies on standardized and well-documented experimental procedures.

High-Performance Liquid Chromatography (HPLC) for Stabilizer Content

HPLC is a primary technique for quantifying the concentration of the stabilizer and its daughter products over time.

-

Objective: To determine the rate of stabilizer depletion in a propellant sample under controlled aging conditions.

-

Methodology:

-

Sample Preparation: A known mass of the propellant is extracted with a suitable solvent (e.g., dichloromethane/cyclohexane mixture or acetonitrile).

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water.

-

Detection: A UV-Vis detector is used to quantify the separated components based on their absorbance at a specific wavelength.

-

Quantification: The concentration of the stabilizer and its derivatives is determined by comparing their peak areas to those of known standards.

-

Heat Flow Calorimetry (HFC) for Stability Assessment

HFC measures the heat generated by the decomposition of a propellant sample, providing a direct measure of its stability.

-

Objective: To determine the thermal stability of a propellant and predict its safe lifetime.

-

Methodology:

-

Sample Preparation: A precisely weighed propellant sample is sealed in a sample vial.

-

Isothermal Testing: The sample is placed in a highly sensitive calorimeter and held at a constant elevated temperature (e.g., 80°C or 90°C).

-

Heat Flow Measurement: The heat flow from the sample is continuously measured over an extended period.

-

Data Analysis: The rate of heat generation is plotted against time. A stable propellant will exhibit a low and relatively constant heat flow. An increase in heat flow indicates the onset of autocatalytic decomposition.

-

Lifetime Prediction: The data can be used in kinetic models, such as those described in STANAG 4582, to predict the safe storage life of the propellant at ambient temperatures.[7]

-

Conclusion

Akardite derivatives have established themselves as an important class of stabilizers for nitrocellulose-based energetic materials. Their mechanism of action, centered on the scavenging of decomposition-catalyzing nitrogen oxides, has been well-documented. While Akardite II has been the most extensively studied and utilized, the broader family of diphenylurea derivatives offers a range of options for propellant formulation. The development of phosgene-free synthesis routes for Akardite II is a significant step towards safer and more environmentally friendly manufacturing processes. Future research may focus on further elucidating the stabilizing properties of other Akardite derivatives and developing novel urea-based stabilizers with enhanced performance and reduced toxicity of their degradation products.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. Phosgene-free synthesis of N-methyl-N',N'-diphenylurea [repository.tno.nl]

- 4. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 5. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]

- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 7. academicjournals.org [academicjournals.org]

Methodological & Application

Application Note: Quantification of N-Nitroso Akardite II in Aged Propellants by HPLC

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Nitroso Akardite II in aged propellant samples. Akardite II is a common stabilizer in nitrocellulose-based propellants, and its degradation can lead to the formation of N-nitroso derivatives, which are of concern due to their potential carcinogenic properties.[1][2][3] Monitoring the concentration of this compound is crucial for assessing the safety, stability, and remaining service life of aged propellants.[4] The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for researchers, scientists, and professionals in drug development and material science.

Introduction

Nitrocellulose-based propellants undergo slow decomposition over time, even under normal storage conditions, releasing nitrogen oxides.[5] Stabilizers like Akardite II are added to these formulations to scavenge these acidic byproducts and prolong the propellant's shelf life.[3][4] However, the reaction between Akardite II and nitrogen oxides can lead to the formation of this compound (N-Methyl-N-nitroso-N',N'-diphenyl-urea). The accumulation of N-nitroso compounds is a critical indicator of propellant aging and a potential safety hazard.

This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound from aged propellant samples using HPLC with UV detection.

Experimental

Instrumentation and Consumables

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Chromatographic Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (deionized, 18 MΩ·cm).

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.45 µm PTFE syringe filters.

-

Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 235 nm |

| Run Time | 25 minutes |

Note: The detection wavelength of 235 nm is proposed based on the typical UV absorbance of N-nitroso compounds.[6] It is recommended to verify the UV maximum of an this compound standard for optimal sensitivity.

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

-

Propellant Grinding: Carefully grind the aged propellant sample to a fine powder using a non-sparking grinder.

-

Extraction: Accurately weigh approximately 1 gram of the powdered propellant into a 50 mL screw-cap centrifuge tube. Add 20 mL of methanol to the tube.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure complete extraction of the analyte.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid propellant matrix.

-

Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean amber HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation in the user's laboratory.

Table 2: Expected Quantitative Performance

| Parameter | Expected Value |

| Retention Time (this compound) | ~ 8.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound in aged propellants is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Akardite II and its N-Nitroso Derivative

The following diagram illustrates the chemical transformation of Akardite II to this compound in the presence of nitrogen oxides.

Caption: Formation of this compound from Akardite II.

Conclusion

The HPLC method presented in this application note provides a reliable and sensitive means for the quantification of this compound in aged propellant samples. The detailed protocol for sample preparation and chromatographic analysis, along with the expected performance data, will be a valuable resource for laboratories involved in the quality control and stability testing of energetic materials. Adherence to this method will enable the accurate assessment of propellant degradation and contribute to ensuring the safety and reliability of munitions.

References

Phosgene-Free Synthesis of Akardite II and its N-Nitroso Derivative: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akardite II, chemically known as N-methyl-N',N'-diphenylurea, is a crucial stabilizer in propellant formulations. Traditionally, its synthesis has relied on the use of phosgene, a highly toxic and hazardous chemical. Growing concerns over safety and environmental impact have spurred the development of phosgene-free synthetic routes. This application note details a robust, two-step, phosgene-free protocol for the synthesis of Akardite II. Furthermore, it describes a subsequent N-nitrosation procedure to yield its N-nitroso derivative, a compound of interest for further chemical and biological studies. This guide provides detailed experimental protocols, quantitative data, and visual workflows to facilitate the adoption of these safer and more sustainable synthetic methods in the laboratory.

Data Presentation

The following tables summarize the quantitative data for the phosgene-free synthesis of Akardite II and a representative protocol for its N-nitrosation.

Table 1: Phosgene-Free Synthesis of Akardite II via Carbamate Intermediate

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1a | Diphenylamine, Dimethyl Carbonate | [BMIM]Cl | - | 130 | 7 | O-Methyl-N,N-diphenyl carbamate | 80 | [1][2] |

| 1b | Diphenylamine, Diethyl Carbonate | [BMIM]Cl | - | 130 | 7 | O-Ethyl-N,N-diphenyl carbamate | 57 | [1][2] |

| 1c | Diphenylamine, Diphenyl Carbonate | [BMIM]Cl | - | 130 | 7 | O-Phenyl-N,N-diphenyl carbamate | 9 | [1][2] |

| 2a | O-Methyl-N,N-diphenyl carbamate, Methylamine | - | Toluene | 100 | 10 | Akardite II | 4 | [1][2] |

| 2b | O-Ethyl-N,N-diphenyl carbamate, Methylamine | - | Toluene | 100 | 10 | Akardite II | 4 | [1][2] |

| 2c | O-Phenyl-N,N-diphenyl carbamate, Methylamine | - | Toluene | 100 | 10 | Akardite II | 81 | [1][2] |

[BMIM]Cl: 3-methyl-1-butylimidazolium chloride

Table 2: Representative N-Nitrosation of Akardite II

| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) (Typical) |

| Akardite II | Sodium Nitrite, Acetic Acid | Dichloromethane | 0 - 5 | 2 | N-Nitroso Akardite II | ~90 |

Note: The yield for the N-nitrosation is a typical value for this type of reaction and may vary.

Experimental Protocols

Phosgene-Free Synthesis of Akardite II

This protocol is adapted from the work of Geest et al. (2022) and is presented in two steps.[1][2]

Step 1: Synthesis of O-Phenyl-N,N-diphenyl carbamate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylamine (1.0 eq), diphenyl carbonate (1.2 eq), and 3-methyl-1-butylimidazolium chloride ([BMIM]Cl) (0.1 eq).

-

Reaction: Heat the reaction mixture to 130 °C and stir for 7 hours. The reaction is carried out neat (without solvent).

-

Work-up and Purification: After cooling to room temperature, the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure O-phenyl-N,N-diphenyl carbamate.

Step 2: Synthesis of Akardite II (N-methyl-N',N'-diphenylurea)

-

Reactant Preparation: Dissolve the O-phenyl-N,N-diphenyl carbamate (1.0 eq) obtained from Step 1 in toluene in a pressure-rated reaction vessel.

-

Reaction: Add a solution of methylamine (1.2 eq) in a suitable solvent (e.g., THF or water) to the reaction vessel. Seal the vessel and heat the mixture to 100 °C for 10 hours with vigorous stirring.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product, Akardite II, often precipitates out of the solution. The solid can be collected by filtration and washed with cold toluene. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound

This is a representative protocol for the N-nitrosation of ureas.

-

Reactant Preparation: Dissolve Akardite II (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Reaction: Slowly add a solution of sodium nitrite (1.5 eq) in water to the cooled solution of Akardite II. While maintaining the temperature at 0-5 °C, add glacial acetic acid (2.0 eq) dropwise with vigorous stirring. Continue to stir the reaction mixture at this temperature for 2 hours.

-

Work-up and Purification: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography if necessary.

Visualizations

Caption: Phosgene-Free Synthesis of Akardite II.

Caption: Synthesis of this compound.

References

Application Notes & Protocols: Standard Operating Procedure for Accelerated Aging Tests with N-Nitroso Akardite II

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document outlines the standard operating procedure (SOP) for conducting accelerated aging studies on pharmaceutical products containing N-Nitroso Akardite II or its precursors. The primary objective is to evaluate the stability of the drug product under elevated temperature and humidity conditions to predict its shelf life and identify potential degradation pathways and products.

Scope

This SOP applies to the stability testing of solid dosage pharmaceutical products where this compound (1-methyl-1-nitroso-3,3-diphenylurea) is a known or potential impurity or a component of the formulation. The procedure is based on the principles outlined in ICH Q1A (R2) for stability testing and ASTM F1980 for accelerated aging.[1]

Safety Precautions

N-Nitroso compounds are often classified as potential carcinogens. All handling of this compound and related materials must be performed in a designated laboratory area with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures with the potential to generate aerosols or dust should be conducted within a certified chemical fume hood.

Materials and Apparatus

Materials

-

Reference standard for this compound (CAS 1076199-26-2)[2][3]

-

High-purity solvents (e.g., Dichloromethane, Methanol, Acetonitrile)[3]

-

Reagents for analytical derivatization (if required)

-

Pharmaceutical product samples for testing

Apparatus

-

Climatic chambers capable of maintaining temperature and relative humidity (RH) within ±2°C and ±5% RH of the setpoint.

-

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system for quantitative analysis.[4][5]

-

Analytical balance

-

Volumetric glassware

-

pH meter

Experimental Protocols

Sample Preparation

-

Document the initial characteristics of the pharmaceutical product, including appearance, assay, and impurity profile.

-

Package the product samples in their proposed commercial packaging.

-

Prepare a sufficient number of samples to be tested at all specified time points and conditions.

Accelerated Aging Conditions

The following conditions are based on ICH guidelines for accelerated stability testing:[6]

-

Condition 1: 40°C ± 2°C / 75% RH ± 5% RH

-

Condition 2 (Optional/Justified): 50°C ± 2°C / 75% RH ± 5% RH (for a more aggressive study)

A real-time aging study at 25°C ± 2°C / 60% RH ± 5% RH must be conducted in parallel to validate the accelerated aging data.[7][8]

Test Duration and Time Points

-

Duration: 6 months for accelerated studies.

-

Time Points: Samples should be pulled from the climatic chambers and tested at 0, 1, 2, 3, and 6 months.

Analytical Methodology (LC-MS/MS)

-

Standard Preparation: Prepare a stock solution of the this compound reference standard and create a series of calibration standards.

-

Sample Extraction: Develop and validate a method to extract this compound and its potential degradation products from the pharmaceutical product matrix.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound and its expected degradation products.

-

Data Presentation

The quantitative data from the accelerated aging study should be summarized in the following tables. The data presented here is illustrative.

Table 1: this compound Concentration (µg/g) Over Time at 40°C / 75% RH

| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 | Mean | Std. Dev. |

| 0 | 1.05 | 1.08 | 1.06 | 1.06 | 0.015 |

| 1 | 1.15 | 1.19 | 1.17 | 1.17 | 0.020 |

| 2 | 1.28 | 1.32 | 1.30 | 1.30 | 0.020 |

| 3 | 1.45 | 1.50 | 1.48 | 1.48 | 0.025 |

| 6 | 1.80 | 1.88 | 1.85 | 1.84 | 0.040 |

Table 2: Formation of Primary Degradant (N-Methyl-N',N'-diphenylurea) (µg/g) at 40°C / 75% RH

| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 | Mean | Std. Dev. |

| 0 | < LOQ | < LOQ | < LOQ | - | - |

| 1 | 0.12 | 0.14 | 0.13 | 0.13 | 0.010 |

| 2 | 0.25 | 0.28 | 0.26 | 0.26 | 0.015 |

| 3 | 0.40 | 0.45 | 0.42 | 0.42 | 0.025 |

| 6 | 0.75 | 0.82 | 0.79 | 0.79 | 0.035 |

(LOQ = Limit of Quantitation)

Visualizations

Experimental Workflow

Caption: Experimental workflow for accelerated aging studies.

Postulated Degradation Pathway

Caption: Postulated formation and degradation of this compound.

Acceptance Criteria

-

This compound: The concentration of this compound should not exceed the acceptable intake (AI) limit established by regulatory agencies for nitrosamine impurities (e.g., typically in the range of ng/day, which must be calculated based on the maximum daily dose of the drug product).

-